molecular formula C13H12N2O2 B13987345 4,5-Dioxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile CAS No. 7460-35-7

4,5-Dioxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile

Katalognummer: B13987345
CAS-Nummer: 7460-35-7
Molekulargewicht: 228.25 g/mol
InChI-Schlüssel: GBROGGSQPBFHTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dioxo-1-phenethyl-pyrrolidine-3-carbonitrile is a heterocyclic compound featuring a pyrrolidine ring with various functional groups attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dioxo-1-phenethyl-pyrrolidine-3-carbonitrile typically involves the construction of the pyrrolidine ring followed by the introduction of the phenethyl and carbonitrile groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable dicarbonyl compound with an amine can lead to the formation of the pyrrolidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dioxo-1-phenethyl-pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Wirkmechanismus

The mechanism by which 4,5-dioxo-1-phenethyl-pyrrolidine-3-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as pyrrolidine-2,5-dione and pyrrolidine-2-one . These compounds share the pyrrolidine ring structure but differ in their functional groups and overall properties.

Uniqueness

4,5-Dioxo-1-phenethyl-pyrrolidine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

7460-35-7

Molekularformel

C13H12N2O2

Molekulargewicht

228.25 g/mol

IUPAC-Name

4,5-dioxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile

InChI

InChI=1S/C13H12N2O2/c14-8-11-9-15(13(17)12(11)16)7-6-10-4-2-1-3-5-10/h1-5,11H,6-7,9H2

InChI-Schlüssel

GBROGGSQPBFHTD-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(=O)C(=O)N1CCC2=CC=CC=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.